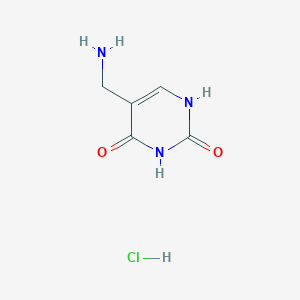

5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride

Descripción

Structural Characterization

Molecular Geometry and Bonding Analysis

The pyrimidine ring in 5-(aminomethyl)pyrimidine-2,4-diol hydrochloride adopts a planar geometry due to conjugation between the nitrogen atoms and adjacent carbon atoms. The hydroxyl groups at positions 2 and 4 are positioned cis to each other, enabling intramolecular hydrogen bonding with the aminomethyl group. The aminomethyl side chain (-CH₂NH₂) introduces steric and electronic effects, potentially influencing bond angles and electronic distribution.

Key structural features include:

- Bond Lengths : Pyrimidine C-N bonds typically range between 1.3–1.4 Å, while C-O bonds in hydroxyl groups are approximately 1.4 Å.

- Hydrogen Bonding : The diol groups participate in intermolecular hydrogen bonding, forming networks critical to crystal packing. The protonated amine may also engage in ionic interactions with chloride counterions.

| Bond Type | Approximate Length (Å) | Functional Group |

|---|---|---|

| C-N (pyrimidine) | 1.3–1.4 | Pyrimidine core |

| C-O (hydroxyl) | 1.4 | 2,4-diol |

| C-N (aminomethyl) | 1.4–1.5 | Protonated amine |

Spectroscopic Identification

Spectroscopic methods provide critical insights into the compound’s functional groups and electronic environment.

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is unavailable, analogous compounds suggest the following shifts:

- Aminomethyl Protons : δ 2.5–3.0 ppm (CH₂), split due to coupling with adjacent NH₂.

- Pyrimidine Protons : Absent (due to deuterated solvent or exchange broadening).

- Hydroxyl Protons : Broad peaks at δ 10–12 ppm (exchangeable with D₂O).

- Amine Protons : δ 7.5–8.5 ppm (NH₂), broadened due to hydrogen bonding.

Infrared (IR) Spectroscopy

The IR spectrum would reveal:

- N-H Stretching : Broad peaks at 3300–3500 cm⁻¹ (NH₂ and NH₃⁺).

- O-H Stretching : Broad absorption at 3200–3600 cm⁻¹ (diol hydroxyls).

- C-N Stretching : Peaks around 1250–1300 cm⁻¹ (pyrimidine C-N bonds).

- C-O Stretching : Strong absorption at 1050–1150 cm⁻¹ (hydroxyl groups).

| Functional Group | IR Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H (amine) | 3300–3500 | Strong, broad |

| O-H (diol) | 3200–3600 | Strong, broad |

| C-N (pyrimidine) | 1250–1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyrimidine derivatives typically exhibit absorption in the UV region due to π→π* transitions. For this compound, expected maxima include:

X-ray Crystallographic Studies

No experimental crystal structure data exists for this compound. However, related compounds like 5-aminouracil provide insights into potential packing motifs:

Computational Modeling of Electronic Structure

Computational studies reveal key electronic properties:

- Topological Polar Surface Area (TPSA) : 92.26 Ų, indicating high polarity and potential for hydrogen bonding.

- LogP : -0.2317, suggesting moderate hydrophilicity due to polar functional groups.

- H-Bond Donors/Acceptors : 3 donors (NH₂, 2 OH) and 5 acceptors (N, O atoms), enhancing intermolecular interactions.

| Property | Value | Significance |

|---|---|---|

| TPSA | 92.26 Ų | High polarity, solubility in polar solvents |

| LogP | -0.2317 | Moderate hydrophilicity |

| H-Bond Donors/Acceptors | 3/5 | Strong intermolecular interactions |

Propiedades

IUPAC Name |

5-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c6-1-3-2-7-5(10)8-4(3)9;/h2H,1,6H2,(H2,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUBMXRUYDFZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90585-93-6 | |

| Record name | 5-(aminomethyl)pyrimidine-2,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Condensation of Substituted Malonic Acid Diesters with Guanidine

- This approach involves the condensation of monosubstituted malonic acid diesters with guanidine under basic conditions (excess sodium ethoxide).

- The reaction yields 5-substituted 2-amino-4,6-dihydroxypyrimidines as intermediates.

- Alcohol solvents such as methanol or ethanol are critical for complete conversion and to maintain solubility of the intermediates.

- Post-reaction, water is added to dissolve sodium salts, and neutralization with acetic acid precipitates the product for isolation.

This method is well-documented for preparing 5-substituted pyrimidine derivatives and offers scalability and good control over substitution patterns.

Conversion of 4,6-Dihydroxypyrimidines to 4,6-Dichloropyrimidines Using Vilsmeier–Haack–Arnold Reagent

- The 4,6-dihydroxypyrimidine intermediates are transformed into 4,6-dichloropyrimidines using the Vilsmeier–Haack–Arnold reagent.

- This step involves chlorination and simultaneous protection group manipulation.

- Immediate deprotection of (dimethylamino)methylene groups follows, yielding 5-substituted 2-amino-4,6-dichloropyrimidines.

- This method provides higher yields and simpler isolation compared to classical chlorination reagents like POCl3 or SOCl2, which often lead to low yields and complicated purification.

Specific Preparation of this compound

While direct literature specifically naming this compound is limited, the compound can be synthesized by adapting the above methods with aminomethyl substitution at the 5-position.

Stepwise Synthesis Summary

| Step | Reaction Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Preparation of 5-(aminomethyl)-substituted malonic acid diester | Aminomethyl-substituted malonic acid diester or precursor | Standard esterification | Precursor for pyrimidine ring formation |

| 2 | Condensation with guanidine | Guanidine, sodium ethoxide | Methanol or ethanol solvent, basic conditions | Forms 5-(aminomethyl)-2-amino-4,6-dihydroxypyrimidine intermediate |

| 3 | Chlorination of 4,6-dihydroxypyrimidine | Vilsmeier–Haack–Arnold reagent | Controlled temperature, immediate deprotection | Converts hydroxy groups to chlorides, improves yield |

| 4 | Hydrolysis and conversion to diol hydrochloride salt | Acidic aqueous workup | Hydrochloric acid | Yields this compound |

This approach ensures the selective introduction of the aminomethyl group and preserves the diol functionality, with the final hydrochloride salt form enhancing stability and solubility for pharmaceutical use.

Alternative Preparation Method via Sodium Dithionite Reduction

A related patent describes the preparation of pyrimidine derivatives involving sodium dithionite reduction in mixed aqueous-organic solvents (e.g., tetrahydrofuran, methanol, ethanol). While this patent focuses on 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, the mild reaction conditions and solvent system could be adapted for preparing aminomethyl-substituted pyrimidines, potentially offering a cost-effective and industrially scalable route.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield | Industrial Suitability |

|---|---|---|---|---|

| Condensation with Guanidine + Vilsmeier–Haack–Arnold Chlorination | High selectivity, good yields, scalable | Requires careful handling of chlorination reagents | High (up to 70-80%) | Suitable for pharmaceutical production |

| Sodium Dithionite Reduction in Mixed Solvent | Mild conditions, inexpensive reagents, simple operation | Limited direct reports for aminomethyl substitution | Moderate | Potential for industrial scale-up |

Research Findings and Optimization Notes

- The condensation reaction requires alcohol solvents for solubility and reaction completeness.

- Addition of water and neutralization post-condensation improves product isolation.

- Classical chlorination reagents yield poor results in chlorination of dihydroxypyrimidines; the Vilsmeier–Haack–Arnold reagent method is superior.

- Immediate deprotection after chlorination prevents side reactions and improves purity.

- The hydrochloride salt form is typically obtained by acid treatment post-synthesis to enhance compound stability and handling.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Research has shown that derivatives of pyrimidines, including 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, exhibit antiviral properties. For instance, compounds with similar structures have been reported to inhibit the maturation of viral particles by preventing the assembly of viral proteins into new virions. This mechanism represents a promising avenue for developing antiviral drugs, especially when combined with other agents to mitigate resistance development .

Anti-inflammatory Properties

In vitro studies indicate that 5-substituted pyrimidines can suppress nitric oxide (NO) production in immune-activated cells. Specifically, compounds derived from this compound have demonstrated significant inhibition of NO production in mouse peritoneal cells. The dose-dependent response suggests its potential as an anti-inflammatory agent, making it a candidate for further development in treating inflammatory diseases .

Cancer Research

Inhibition of Protein Kinases

Pyrimidine derivatives are known to act as inhibitors of various protein kinases, which play crucial roles in cancer cell proliferation and survival. For example, compounds that include the pyrimidine structure have been studied for their ability to inhibit Janus Kinase (JAK) pathways implicated in several malignancies. This inhibition could lead to new therapeutic strategies for cancers associated with aberrant kinase activity .

Regulation of Cell Cycle

Research has indicated that certain pyrimidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By targeting these kinases, this compound could contribute to the development of novel cancer therapies aimed at halting tumor growth and progression .

Neuropharmacology

Potential Antidepressant Effects

Some studies suggest that pyrimidine compounds may exhibit antidepressant-like effects through their interaction with neurotransmitter systems. The modulation of these systems could provide insights into developing new treatments for depression and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes that enhance its bioactivity. The optimization of synthetic routes has been crucial in improving yields and the biological properties of the resulting compounds.

| Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|

| Modified condensation with malonic acid diesters | Up to 80% | Significant NO inhibition |

| Vilsmeier–Haack–Arnold reagent application | High yields | Enhanced antiviral activity |

Case Study 1: Antiviral Activity

In a pilot screening study conducted on various 5-substituted pyrimidines, including those derived from this compound, it was found that certain derivatives exhibited IC50 values as low as 2 µM against NO production in activated macrophages. This highlights their potential as antiviral agents .

Case Study 2: Anti-inflammatory Effects

Another study focused on the effects of these compounds on cytokine production in immune cells. The results indicated that specific derivatives significantly suppressed cytokine release, suggesting their utility in treating conditions characterized by excessive inflammation .

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl groups can participate in additional hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Core Pyrimidine Derivatives

The compound shares structural similarities with several pyrimidine-based molecules (Table 1):

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- The aminomethyl group at C5 distinguishes the target compound from analogs like 5-Aminopyrimidin-4-ol hydrochloride, which lacks this substituent .

- Chloromethyl substitution (e.g., in 2-Amino-5-(chloromethyl)pyrimidine HCl) increases electrophilicity but reduces biocompatibility compared to the aminomethyl group .

- Methyl or cyclopropyl substitutions (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine diHCl) alter steric effects and metabolic stability .

Pharmacological and Functional Comparison

Anticancer Activity

- TAS-102 (Trifluridine-Tipiracil HCl): A clinically approved drug containing 5-chloro-6-((2-iminopyrrolidin-1-yl)methyl)pyrimidine-2,4-diol hydrochloride. The diol groups at C2/C4 are critical for thymidylate synthase inhibition, a mechanism shared with the target compound .

Enzyme Inhibition Potential

- Diol vs. Dione Structures: The diol groups in the target compound may facilitate hydrogen bonding with enzyme active sites, whereas dione derivatives (e.g., 5-(Aminomethyl)-1-cyclopropylpyrimidine-2,4-dione HCl) could exhibit altered binding kinetics due to keto-enol tautomerism .

Actividad Biológica

5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyrimidines, which are known for their diverse biological activities. The synthesis typically involves the condensation of appropriate precursors, leading to the formation of the pyrimidine ring with various substituents that can modulate its biological properties.

Enzyme Inhibition

One of the primary areas of study for this compound is its inhibitory effects on various enzymes. Research has shown that derivatives of pyrimidine can act as inhibitors for enzymes such as β-glucuronidase. For instance, a study synthesized several 2-aminopyrimidine derivatives and evaluated their β-glucuronidase inhibitory activity. Among these, certain compounds demonstrated IC50 values significantly lower than standard inhibitors, indicating high potency (see Table 1) .

| Compound | IC50 (µM) | Comments |

|---|---|---|

| 24 | 2.8 ± 0.10 | Most potent β-glucuronidase inhibitor |

| D-saccharic acid 1,4-lactone | 45.75 ± 2.16 | Standard comparison |

Cytotoxicity

Cytotoxicity assays have also been conducted to evaluate the potential of this compound against various cancer cell lines. In vitro studies showed that certain derivatives could induce apoptosis in cancer cells significantly more than control groups. For example, one study reported a compound that induced a 41.55% apoptosis rate in HCT116 cells compared to only 1.85% in controls .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The inhibition of nitric oxide (NO) production has been observed in immune-activated cells, suggesting anti-inflammatory properties. This was notably significant with certain substituted derivatives exhibiting dose-dependent suppression of NO production .

Case Studies

- Inhibition of Nitric Oxide Production :

- Antiviral Activity :

- Cytotoxic Effects :

Q & A

Q. What are the optimal synthetic routes for 5-(Aminomethyl)pyrimidine-2,4-diol hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis of pyrimidine derivatives often involves nucleophilic substitution, oxidation, or reductive amination. For example, chloromethyl groups in related compounds (e.g., 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride) can undergo substitution with amines under basic conditions . Optimize yields by controlling temperature (25–60°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How can researchers validate the purity and structural integrity of this compound?

Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve characteristic peaks for the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and aminomethyl groups (δ 3.0–4.0 ppm). Mass spectrometry (ESI-MS) can verify molecular weight (e.g., [M+H⁺] for C₆H₉ClN₄O₂) .

Q. What are the key stability considerations for storing this compound?

Store the hydrochloride salt in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light, as pyrimidine derivatives are prone to photolytic decomposition. Monitor pH in aqueous solutions (target pH 4–6) to prevent hydrolysis of the aminomethyl group .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

Use enzyme-linked assays (e.g., kinase inhibition) or cell-based models (e.g., HEK293 or cancer cell lines) to assess activity. For antihypertensive potential, test angiotensin-converting enzyme (ACE) inhibition at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., captopril) and measure IC₅₀ values .

Q. What analytical techniques are suitable for studying degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify degradation byproducts. For example, oxidation of the aminomethyl group may yield carboxylic acid derivatives. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines help predict degradation pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the rational design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations can optimize the compound’s electronic structure and predict reactive sites. Molecular docking (using AutoDock Vina) against target proteins (e.g., ACE or kinase domains) identifies key binding interactions (e.g., hydrogen bonds with pyrimidine N-atoms). Adjust substituents (e.g., replacing hydroxyl with electron-withdrawing groups) to improve binding affinity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay sensitivity (e.g., fluorogenic vs. colorimetric substrates) or cellular uptake variability. Perform orthogonal assays (e.g., surface plasmon resonance for binding kinetics and cell viability assays) to cross-validate results. Statistical meta-analysis of dose-response curves can clarify outliers .

Q. How can isotopic labeling (e.g., ¹⁵N or ²H) aid in mechanistic studies of metabolic pathways?

Synthesize ¹⁵N-labeled analogs to track metabolic fate via LC-MS. For example, label the aminomethyl group to study its conversion to ammonia or urea cycle intermediates in hepatocyte models. Stable isotopes enable precise quantification of metabolites in pharmacokinetic studies .

Q. What methodologies elucidate the compound’s interaction with membrane transporters or ion channels?

Use electrophysiology (patch-clamp) for ion channel modulation studies. For transporter interactions (e.g., SLC or ABC families), employ competitive uptake assays with fluorescent substrates (e.g., calcein-AM). Surface plasmon resonance (SPR) provides kinetic data (kon/koff) for transporter binding .

Q. How can researchers integrate structural analogs into structure-activity relationship (SAR) studies?

Compare bioactivity of analogs like 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride (antitumor potential) or 4-(trifluoromethyl)pyridin-2-amine derivatives (CNS activity). Use clustering algorithms to group compounds by substituent effects, and apply QSAR models to predict untested analogs’ activity .

Methodological Notes

- Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., CID 1286265) for validation .

- Safety Protocols : Follow EPA DSSTox guidelines for handling hydrochloride salts, including PPE and fume hood use .

- Regulatory Compliance : Adhere to ICH stability testing protocols and pharmacopeial standards (e.g., USP-NF) for impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.